M3 receptor antagonist 1
Overview
Description
CHF5407 is a selective, long-acting, and competitive muscarinic M3 receptor antagonist. It is primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The compound exhibits subnanomolar affinities for human muscarinic M1, M2, and M3 receptors, making it a potent agent in inhibiting bronchospasm .
Preparation Methods
The synthesis of CHF5407 involves the preparation of a quaternary ammonium saltThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
CHF5407 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in CHF5407.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
CHF5407 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of muscarinic receptor antagonists.
Biology: Investigated for its effects on muscarinic receptors in various biological systems.
Medicine: Explored for its potential therapeutic effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new drugs targeting muscarinic receptors.
Mechanism of Action
CHF5407 exerts its effects by selectively binding to muscarinic M3 receptors. This binding inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking the M3 receptors, CHF5407 prevents bronchospasm and promotes bronchodilation. The compound also exhibits a prolonged duration of action due to its slow dissociation from the M3 receptors .
Comparison with Similar Compounds
CHF5407 is unique in its prolonged action and high selectivity for muscarinic M3 receptors. Similar compounds include:
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease.
Aclidinium bromide: A muscarinic antagonist with a shorter duration of action compared to CHF5407.
Glycopyrronium bromide: Used in the treatment of respiratory diseases but with different pharmacokinetic properties.
Umeclidinium bromide: Another muscarinic antagonist with applications in respiratory disease management
CHF5407 stands out due to its potent and long-lasting inhibition of bronchospasm, making it a valuable compound in respiratory disease treatment.
Properties
IUPAC Name |
[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVQZSIMOIWQB-JTOZIPDCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrF4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.